molecular formula C14H10ClFO2 B6398410 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1261925-93-2

4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6398410
CAS RN: 1261925-93-2
M. Wt: 264.68 g/mol
InChI Key: AXYMTWBIQVCCGT-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid (95%) is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. The compound is a derivative of benzoic acid and is composed of a benzene ring with a chlorine atom and a fluorine atom attached to the ring's fourth carbon atom. The compound has been studied for its potential applications in the synthesis of pharmaceuticals, as well as for its potential role in the regulation of gene expression.

Scientific Research Applications

4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid has a variety of potential applications in scientific research. The compound has been studied for its potential role in the synthesis of pharmaceuticals, as well as its potential role in the regulation of gene expression. In addition, the compound has been studied for its potential use as a reagent in organic synthesis, and its potential use as a catalyst in the synthesis of polymers and other materials. Furthermore, the compound has been studied for its potential use as an inhibitor of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and other proteins. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme or protein, thus blocking its activity. In addition, the compound is thought to interact with other molecules in the cell, such as DNA and RNA, which may lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid are not yet fully understood. However, the compound has been shown to have a variety of effects on cells, including the inhibition of enzymes and other proteins, as well as the regulation of gene expression. In addition, the compound has been shown to have an effect on the metabolism of fatty acids, as well as the synthesis of proteins. Furthermore, the compound has been shown to have an effect on the production of reactive oxygen species, which may play a role in the development of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid in laboratory experiments include its ease of synthesis and its relatively low cost. Furthermore, the compound's ability to inhibit enzymes and other proteins makes it a useful tool for studying the effects of these molecules on cells. Additionally, the compound's ability to interact with DNA and RNA makes it a useful tool for studying gene expression.
However, there are some limitations to using 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, the compound can be toxic in high concentrations, so it is important to use the compound in a safe and controlled manner.

Future Directions

The potential future directions for the study of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid are numerous. For example, further research could be conducted to investigate the compound's potential role in the regulation of gene expression, as well as its potential use as a reagent in organic synthesis. Additionally, further research could be conducted to investigate the compound's potential role in the metabolism of fatty acids and the synthesis of proteins. Finally, further research could be conducted to investigate the compound's potential role in the development of certain diseases.

Synthesis Methods

The synthesis of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid (95%) can be achieved through a variety of methods. The most common method of synthesis involves the reaction of 4-chloro-3-fluorobenzoic acid with 2-methylphenol in the presence of a base. This reaction produces 4-chloro-3-(3-fluoro-2-methylphenyl)benzoic acid as the major product, along with some minor byproducts. The reaction can be conducted in either aqueous or organic solvent, with the aqueous solvent being preferred due to its lower cost and greater availability. The reaction typically yields a 95% pure product, which can then be further purified through recrystallization.

properties

IUPAC Name

4-chloro-3-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-13(8)16)11-7-9(14(17)18)5-6-12(11)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYMTWBIQVCCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689266
Record name 6-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-93-2
Record name 6-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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